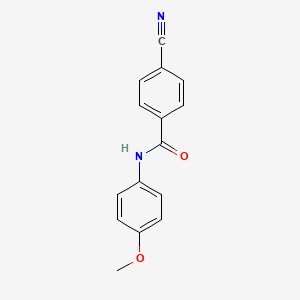

4-cyano-N-(4-methoxyphenyl)benzamide

説明

4-Cyano-N-(4-methoxyphenyl)benzamide is a benzamide derivative characterized by a cyano group at the para position of the benzoyl ring and a methoxy-substituted aniline moiety.

特性

分子式 |

C15H12N2O2 |

|---|---|

分子量 |

252.27 g/mol |

IUPAC名 |

4-cyano-N-(4-methoxyphenyl)benzamide |

InChI |

InChI=1S/C15H12N2O2/c1-19-14-8-6-13(7-9-14)17-15(18)12-4-2-11(10-16)3-5-12/h2-9H,1H3,(H,17,18) |

InChIキー |

QAIFQVQLECLFTR-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C#N |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variation on the Benzamide Core

Halogen-Substituted Analogues

- 2-Chloro-N-(4-methoxyphenyl)benzamide (): Structure: Chloro substituent at the ortho position of the benzoyl ring. Molecular Geometry: Dihedral angles between the benzoyl and methoxyphenyl rings are 79.20°, with the methoxy group nearly coplanar with its aromatic ring (deviation: 0.142 Å).

- 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB, ): Structure: Bromo and nitro substituents introduce steric and electronic effects. Comparison: The nitro group enhances electron-withdrawing properties, which may reduce solubility compared to the cyano analogue.

Cyano-Substituted Analogues

- 4-Cyano-N-(2-fluorophenyl)benzamide (): Molecular Weight: 240.23 g/mol vs. ~259.27 g/mol (estimated for 4-cyano-N-(4-methoxyphenyl)benzamide). Functional Groups: Fluorine at the ortho position vs. methoxy at the para position. Fluorine’s electronegativity may enhance metabolic stability, whereas methoxy improves solubility due to its polar nature.

- 4-Cyano-N-(quinolin-8-yl)benzamide (): Synthetic Yield: 33%, lower than the 68% yield reported for PB5 (a cyano-benzamide with a benzimidazole substituent, ). Activity: Quinoline substituents may enhance π-π stacking in enzyme binding pockets, a property less pronounced in methoxyphenyl derivatives.

Methoxy-Substituted Analogues

- N-(4-Methoxyphenyl)-3-(morpholinosulfonyl)benzamide (3f, ): Activity: Inhibits h-NTPDases with IC50 values in sub-micromolar ranges. The sulfamoyl group enhances enzyme affinity compared to cyano.

- H10 (N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide, ): Antioxidant Activity: 87.7% inhibition, suggesting methoxy groups contribute to radical scavenging.

Structural and Physicochemical Properties

Key Insights and Implications

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-cyano-N-(4-methoxyphenyl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via amidation between 4-cyanobenzoyl chloride and 4-methoxyaniline. Key steps include:

- Reagent Preparation : Use anhydrous conditions to avoid hydrolysis of the acyl chloride.

- Coupling Reaction : Conduct the reaction in a polar aprotic solvent (e.g., DCM or THF) with a base (e.g., triethylamine) to neutralize HCl byproducts.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

- Optimization : Monitor reaction progress via TLC. For scale-up, adjust stoichiometry (1.2:1 acyl chloride:amine ratio) to account for volatility losses .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- Methodological Answer :

- NMR : H and C NMR confirm substituent positions (e.g., cyano at C4, methoxy at para position). Aromatic protons appear as distinct multiplet patterns (~6.8–8.0 ppm) .

- IR : Stretching frequencies for C≡N (~2230 cm) and amide C=O (~1660 cm) validate functional groups .

- Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., calculated [M+H] = 267.1002 for CHNO) .

- X-ray Crystallography : SHELX software refines crystal structures to determine bond angles/packing (e.g., dihedral angle between benzamide and methoxyphenyl moieties) .

Q. How can researchers ensure purity and detect common impurities in this compound?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection (λ = 254 nm). Mobile phase: acetonitrile/water (70:30) at 1 mL/min. Retention time ~8.2 min .

- TLC : Ethyl acetate/hexane (3:7) with visualization under UV (R ~0.5).

- Common Impurities : Hydrolysis byproducts (e.g., 4-cyanobenzoic acid) or unreacted starting materials. Compare against reference standards .

Advanced Research Questions

Q. How can computational methods (e.g., QSPR, DFT) predict the physicochemical properties of this compound?

- Methodological Answer :

- Quantum Chemistry : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO/LUMO energies) to predict reactivity. Basis set: B3LYP/6-311++G(d,p) .

- QSPR : Correlate logP (calculated ~2.8) with solubility using molecular descriptors (e.g., polar surface area = 58 Å) .

- Molecular Dynamics : Simulate solvation behavior in aqueous/DMSO mixtures to optimize formulation .

Q. How should researchers address contradictory bioactivity data in enzyme inhibition assays?

- Methodological Answer :

- Orthogonal Assays : Validate inhibition of bacterial PPTase enzymes using both fluorescence-based (e.g., malachite green assay) and radiometric methods .

- Control Experiments : Test for nonspecific binding via thermal shift assays. Compare IC values across multiple bacterial strains (e.g., S. aureus vs. E. coli) .

- Structural Analysis : Co-crystallize the compound with target enzymes to identify binding motifs (e.g., interactions with Arg45 in PPTase active site) .

Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives?

- Methodological Answer :

- Analog Synthesis : Modify substituents systematically (e.g., replace methoxy with ethoxy, cyano with nitro) .

- Bioactivity Profiling : Test derivatives against kinase panels (e.g., EGFR, VEGFR2) to identify key pharmacophores.

- 3D-QSAR : Use CoMFA/CoMSIA models to map steric/electrostatic contributions to activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。